molecular formula C6H10ClNO B13463011 Proline chloromethyl ketone CAS No. 38491-75-7

Proline chloromethyl ketone

Cat. No.: B13463011
CAS No.: 38491-75-7
M. Wt: 147.60 g/mol
InChI Key: YGAFBOIEHARROZ-YFKPBYRVSA-N
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Description

Proline chloromethyl ketone is a synthetic organic compound that has garnered significant attention in various fields of scientific research. It is a derivative of proline, an amino acid, and features a chloromethyl ketone functional group. This compound is known for its ability to inhibit proteases, making it valuable in biochemical and medicinal studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Proline chloromethyl ketone can be synthesized through several methods. One common approach involves the reaction of proline with chloromethyl ketone reagents under controlled conditions. For instance, the use of trichloromethanesulfonyl chloride enables efficient α-chlorination of aldehydes, which can then be converted to chloromethyl ketones . Another method involves the use of N-chlorosuccinimide (NCS) as the chlorine source, catalyzed by proline amide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Proline chloromethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Proline chloromethyl ketone has a wide range of applications in scientific research:

Mechanism of Action

Proline chloromethyl ketone exerts its effects primarily through the inhibition of proteases. The chloromethyl ketone group reacts with the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This mechanism is particularly effective against serine proteases, such as elastase .

Comparison with Similar Compounds

Uniqueness: Proline chloromethyl ketone is unique due to its specific inhibition of proteases and its versatility in various chemical reactions. Its ability to form stable covalent bonds with enzyme active sites makes it a valuable tool in biochemical research.

Properties

CAS No.

38491-75-7

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

2-chloro-1-[(2S)-pyrrolidin-2-yl]ethanone

InChI

InChI=1S/C6H10ClNO/c7-4-6(9)5-2-1-3-8-5/h5,8H,1-4H2/t5-/m0/s1

InChI Key

YGAFBOIEHARROZ-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)CCl

Canonical SMILES

C1CC(NC1)C(=O)CCl

Origin of Product

United States

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